molecular formula C18H23FN4O8 B606989 Piflufolastat CAS No. 1423758-00-2

Piflufolastat

Cat. No.: B606989
CAS No.: 1423758-00-2
M. Wt: 442.4 g/mol
InChI Key: OLWVRJUNLXQDSP-RYUDHWBXSA-N
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Description

Piflufolastat, also known as this compound F-18, is a radioactive diagnostic agent used primarily in positron emission tomography (PET) imaging. It is specifically designed to target prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is used to detect and localize prostate cancer metastases and recurrences, providing critical information for the diagnosis and management of prostate cancer .

Scientific Research Applications

Piflufolastat F-18 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a radiolabeled compound in various chemical studies to understand the behavior of fluorine-18 in different chemical environments.

    Biology: Helps in studying the expression and distribution of PSMA in biological tissues, providing insights into the molecular mechanisms of prostate cancer.

    Medicine: Widely used in the diagnosis and management of prostate cancer. It helps in detecting metastatic lesions and recurrent prostate cancer, guiding treatment decisions.

    Industry: Employed in the development and testing of new diagnostic agents and imaging technologies .

Mechanism of Action

Target of Action

DCFPyL, also known as Piflufolastat F 18, is a urea-based small-molecule inhibitor . Its primary target is the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a transmembrane glycoprotein that plays a role in dietary folate uptake and the release of neurotransmitters within the brain . It is expressed in the prostate at levels roughly 1000-fold greater than elsewhere in the body, and even higher in prostate cancer tissue .

Mode of Action

DCFPyL binds to PSMA, allowing for the visualization of cancerous prostate tissue . This binding is crucial for the compound’s diagnostic capabilities in imaging PSMA-positive lesions in men with prostate cancer .

Biochemical Pathways

The biochemical pathways affected by DCFPyL primarily involve the binding to PSMA, a protein that is overexpressed in prostate cancer cells . This binding allows for the visualization of these cells, aiding in the diagnosis and monitoring of prostate cancer .

Pharmacokinetics

The pharmacokinetics of DCFPyL involve its uptake in normal organs and in metastatic prostate cancer . Initial clinical evaluation demonstrated high tumor uptake, comparable to that of 68Ga-PSMA-11 and improved relative to 18F-DCFBC . It also showed favorable clearance, with normal-tissue distribution resulting in a radiation dose within the limits required by the FDA .

Result of Action

The result of DCFPyL’s action is the ability to visualize PSMA-positive lesions in men with prostate cancer . This allows for more accurate and earlier detection of suspected prostate cancer metastases or recurrences . It is particularly useful for patients who have suspected metastases and are candidates for initial definitive therapy, and for men with a suspected recurrence of prostate cancer based on elevated prostate-specific antigen (PSA) levels .

Action Environment

The action environment of DCFPyL is within the human body, specifically in tissues where PSMA is overexpressed . Environmental factors that could influence DCFPyL’s action, efficacy, and stability include the patient’s overall health status, the stage of the prostate cancer, and the presence of other medical conditions. More research is needed to fully understand how these and other factors may impact the effectiveness of dcfpyl .

Future Directions

The OSPREY and CONDOR clinical trials have demonstrated the superiority of 18F-DCFPyL over conventional imaging modalities for the staging and restaging of prostate cancer . The remarkable diagnostic accuracy of PSMA-PET is reshaping prostate cancer imaging and the modularity of these agents hint at exciting new diagnostic and therapeutic opportunities that have the potential to improve the care of patients with prostate cancer as a whole .

Biochemical Analysis

Biochemical Properties

DCFPyL interacts with PSMA, a type II transmembrane glycoprotein that is overexpressed in prostate cancer cells . The interaction between DCFPyL and PSMA is crucial for its role in biochemical reactions. This interaction leads to the internalization of the DCFPyL-PSMA complex into the cell, which can then be detected using PET imaging .

Cellular Effects

DCFPyL has been shown to have significant effects on various types of cells, particularly prostate cancer cells. It influences cell function by binding to PSMA, leading to the internalization of the DCFPyL-PSMA complex. This process can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of DCFPyL involves its binding to PSMA on the surface of prostate cancer cells. This binding leads to the internalization of the DCFPyL-PSMA complex, allowing for the detection of PSMA-overexpressing cells . This mechanism is crucial for the use of DCFPyL in PET imaging of prostate cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, DCFPyL has been shown to have high tumor uptake, comparable to that of other PSMA-targeting agents . Its uptake in normal organs and in metastatic prostate cancer is consistent and repeatable . Over time, the distribution of DCFPyL is only minimally altered by variability in tumor burden .

Transport and Distribution

After administration, DCFPyL is distributed throughout the body and is taken up by PSMA-expressing cells . It has favorable clearance, with normal tissue distribution resulting in a radiation dose within the limits required by the FDA .

Subcellular Localization

Upon binding to PSMA on the cell surface, the DCFPyL-PSMA complex is internalized into the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Piflufolastat F-18 is synthesized through a multi-step process involving the incorporation of the radioactive isotope fluorine-18. The synthesis begins with the preparation of a precursor molecule, which is then radiolabeled with fluorine-18 using nucleophilic substitution reactions. The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to ensure high radiochemical yield and purity .

Industrial Production Methods: Industrial production of this compound F-18 involves automated synthesis modules that can handle the radioactive materials safely and efficiently. These modules are designed to perform the synthesis, purification, and formulation of the final product under strict quality control measures. The production process is optimized to produce the compound in a form suitable for intravenous injection .

Chemical Reactions Analysis

Types of Reactions: Piflufolastat F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over time.

Common Reagents and Conditions:

Major Products Formed: The primary product formed is this compound F-18, which is used for PET imaging. Degradation products may include various hydrolyzed forms of the compound, which are typically removed during the purification process .

Comparison with Similar Compounds

Uniqueness of Piflufolastat: this compound F-18 is unique in its high specificity and affinity for PSMA, making it particularly effective for imaging prostate cancer. Its ability to provide detailed images of PSMA-expressing tissues sets it apart from other imaging agents, allowing for more accurate detection and localization of prostate cancer lesions .

Properties

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVRJUNLXQDSP-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114097
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423758-00-2
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DCFPYL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFLUFOLASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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